molecular formula C8H7Cl2NO B11814085 (3R)-4,7-Dichloro-2,3-dihydro-1-benzofuran-3-amine

(3R)-4,7-Dichloro-2,3-dihydro-1-benzofuran-3-amine

Cat. No.: B11814085
M. Wt: 204.05 g/mol
InChI Key: ZUKFBYMLGJQSCE-LURJTMIESA-N
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Description

®-4,7-Dichloro-2,3-dihydrobenzofuran-3-amine is a chiral compound with significant potential in various scientific fields. This compound features a benzofuran ring substituted with chlorine atoms at the 4 and 7 positions and an amine group at the 3 position. The ®-configuration indicates the specific spatial arrangement of the atoms around the chiral center, which can influence the compound’s biological activity and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4,7-Dichloro-2,3-dihydrobenzofuran-3-amine typically involves several steps:

    Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Chlorination: Introduction of chlorine atoms at the 4 and 7 positions can be done using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and catalytic processes might be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

®-4,7-Dichloro-2,3-dihydrobenzofuran-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles like hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other nucleophiles in polar solvents.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Hydroxylated or alkoxylated derivatives.

Scientific Research Applications

®-4,7-Dichloro-2,3-dihydrobenzofuran-3-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new pharmaceuticals targeting specific enzymes or receptors.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ®-4,7-Dichloro-2,3-dihydrobenzofuran-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (S)-4,7-Dichloro-2,3-dihydrobenzofuran-3-amine: The enantiomer of the compound, differing in the spatial arrangement around the chiral center.

    4,7-Dichloro-2,3-dihydrobenzofuran: Lacks the amine group, which may result in different reactivity and biological activity.

    4-Chloro-2,3-dihydrobenzofuran-3-amine: Contains only one chlorine atom, potentially leading to different chemical and biological properties.

Uniqueness

®-4,7-Dichloro-2,3-dihydrobenzofuran-3-amine is unique due to its specific chiral configuration and substitution pattern, which can significantly influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C8H7Cl2NO

Molecular Weight

204.05 g/mol

IUPAC Name

(3R)-4,7-dichloro-2,3-dihydro-1-benzofuran-3-amine

InChI

InChI=1S/C8H7Cl2NO/c9-4-1-2-5(10)8-7(4)6(11)3-12-8/h1-2,6H,3,11H2/t6-/m0/s1

InChI Key

ZUKFBYMLGJQSCE-LURJTMIESA-N

Isomeric SMILES

C1[C@@H](C2=C(C=CC(=C2O1)Cl)Cl)N

Canonical SMILES

C1C(C2=C(C=CC(=C2O1)Cl)Cl)N

Origin of Product

United States

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